2-Oxa-7-azaspiro[3.5]nonan-6-one
Description
Structural Significance and Classification of Spirocyclic Systems
Spirocyclic compounds are a class of organic molecules characterized by the presence of at least two rings that share a single common atom, known as the spiro atom. wikipedia.org This structural feature imparts a distinct three-dimensionality, which is a departure from the often-planar structures of many traditional aromatic compounds. chemenu.com The rigid, twisted nature of spirocycles can lead to a reduction in the conformational entropy penalty associated with binding to biological targets, potentially enhancing their therapeutic efficacy. cambridgescholars.com
Spiro compounds are broadly classified into two main categories: carbocyclic spiro compounds, which contain only carbon atoms in their rings, and heterocyclic spiro compounds, which incorporate one or more heteroatoms such as oxygen, nitrogen, or sulfur. cambridgescholars.com They are further categorized based on the number of spiro atoms they contain, such as monospiro, dispiro, and trispiro compounds. cambridgescholars.com The unique spatial arrangement of the rings in spirocycles can also lead to enhanced solubility and can prevent the formation of excimers in solid-state fluorescent materials. cambridgescholars.com
Overview of Oxetane- and Azaspiro- Containing Frameworks in Organic Synthesis
The incorporation of oxetane (B1205548) and azaspiro moieties into molecular frameworks is a strategy of growing importance in organic synthesis, particularly in the realm of drug discovery.
Oxetanes , which are four-membered cyclic ethers, are increasingly utilized in medicinal chemistry as they can act as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups. nih.govacs.org The introduction of an oxetane ring can favorably influence a molecule's solubility, metabolic stability, and lipophilicity. acs.org Furthermore, the strained nature of the oxetane ring makes it a reactive intermediate that can undergo ring-opening reactions, providing a versatile tool for the synthesis of more complex molecules. acs.org
Azaspiro compounds , which are spirocycles containing at least one nitrogen atom, are also valuable scaffolds in drug discovery. nih.govnih.gov These structures are often found in natural products and have been associated with a wide range of biological activities. nih.gov The synthesis of novel azaspirocycles is an active area of research, with a focus on developing stereodivergent methods to access structurally diverse and pharmaceutically relevant compounds. acs.org The rigid framework of azaspirocycles can help in the design of compounds with improved metabolic stability and specific three-dimensional orientations for optimal target engagement. epa.gov
Definition and Nomenclature of 2-Oxa-7-azaspiro[3.5]nonan-6-one
Following the systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" precisely describes the molecule's structure. wikipedia.orged.gov The prefix "spiro" indicates the presence of two rings sharing a common atom. vedantu.com The numbers within the square brackets, [3.5], denote the number of atoms in each ring, excluding the spiro atom, with the smaller ring listed first. ed.gov The root name "nonan" signifies a total of nine atoms in the bicyclic system. The prefixes "2-oxa" and "7-aza" specify the positions of the oxygen and nitrogen heteroatoms, respectively, and "-6-one" indicates a ketone functional group at the 6th position. youtube.com
The architecture of this compound is defined by a spirocyclic system where a four-membered oxetane ring and a six-membered piperidin-6-one ring are joined by a single carbon atom. This arrangement results in a rigid, three-dimensional structure with the two rings oriented perpendicularly to each other. This fixed spatial arrangement is a key feature of spirocycles and can have significant implications for the molecule's biological activity and physical properties.
The oxetane ring in this compound is a four-membered ether. The presence of the oxygen atom and the inherent ring strain make this moiety a polar and reactive component of the molecule. nih.gov Oxetanes are known to be relatively stable under basic conditions but can be susceptible to ring-opening in the presence of strong acids or certain nucleophiles. rsc.org
The piperidin-6-one moiety is a six-membered heterocyclic ring containing a nitrogen atom and a ketone group. The piperidine (B6355638) ring is a common structural motif in many pharmaceuticals and natural products, known for its diverse biological activities. nih.govijnrd.org The presence of the lactam (a cyclic amide) within the piperidin-6-one ring introduces a planar, polar functional group that can participate in hydrogen bonding.
Contextual Placement within Heterocyclic Chemistry Research
This compound is situated at the intersection of several key areas of heterocyclic chemistry research. The synthesis and application of spirocycles, oxetanes, and piperidines are all active fields of investigation. The combination of these three structural features in a single molecule suggests its potential as a novel building block for the synthesis of more complex and biologically active compounds. Research in this area is often driven by the search for new therapeutic agents, and the unique structural and electronic properties of this compound make it a compelling target for further study. taylorandfrancis.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-7(1-2-8-6)4-10-5-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSSFCWROAHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301251 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonan-6-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824056-62-3 | |
| Record name | 2-Oxa-7-azaspiro[3.5]nonan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824056-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Oxa-7-azaspiro[3.5]nonan-6-one | |
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| Record name | 2-oxa-7-azaspiro[3.5]nonan-6-one | |
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Synthetic Methodologies for 2 Oxa 7 Azaspiro 3.5 Nonan 6 One
Retrosynthetic Strategies and Key Bond Disconnections
A plausible retrosynthetic analysis of 2-Oxa-7-azaspiro[3.5]nonan-6-one suggests several key bond disconnections that can simplify the target molecule into more readily available starting materials. The primary disconnection strategies would involve the cleavage of the amide bond in the piperidin-6-one ring and the C-O or C-C bonds of the oxetane (B1205548) ring.
One logical approach begins with the disconnection of the amide bond of the lactam, leading to a substituted aminocarboxylic acid precursor. This precursor, in turn, can be derived from a spirocyclic intermediate containing a suitable carboxylic acid and an amino group.
Further disconnection of the spirocyclic core can be envisioned through two main pathways:
Pathway A: Disconnecting the Piperidinone Ring: This strategy involves breaking the C-N and a C-C bond of the piperidinone ring, leading back to a functionalized oxetane. For instance, a substituted oxetane bearing a cyano and an ester group could be a key intermediate, which could be assembled from simpler acyclic precursors.
Pathway B: Disconnecting the Oxetane Ring: This approach focuses on the formation of the oxetane ring as a key step. This would involve a precursor with a pre-formed piperidinone ring and functionalities that allow for a subsequent intramolecular cyclization to form the four-membered ether.
These retrosynthetic pathways provide a framework for designing both linear and convergent synthetic routes to the target molecule.
Development of Chemical Synthesis Routes
The synthesis of spirocyclic systems like this compound can be achieved through various synthetic routes. These can be broadly categorized into multistep convergent and linear approaches, with considerations for stereoselectivity.
Multistep Convergent and Linear Synthetic Approaches
A notable approach to a related spiro-lactone system involves a C-H insertion reaction as a key step. thieme-connect.com This method utilizes a rhodium(II)-catalyzed decomposition of a diazo compound to generate a metallocarbene, which then undergoes an intramolecular C-H insertion to form a spiro-β-lactone. thieme-connect.com This lactone can then be further elaborated to the desired spirocyclic system.
A synthetic method for the regioisomeric 7-oxo-2-azaspiro[3.5]nonane has been reported in a patent, which proceeds via a two-step cyclization process. google.com This suggests that similar strategies could be adapted for the synthesis of this compound.
Investigation of Stereoselective and Stereospecific Synthesis
The spirocyclic nature of this compound means that stereoisomers are possible if substituents are present on the rings. The development of stereoselective or stereospecific syntheses is therefore a critical aspect. Stereocontrol can be introduced at various stages of the synthesis, for example, during the formation of either the oxetane or the piperidinone ring.
For instance, stereocontrolled synthesis of substituted oxetanes can be achieved from 1,3-diols. acs.org The stereochemistry of the diol dictates the stereochemistry of the resulting oxetane. Similarly, stereoselective methods for the synthesis of piperidines are well-established and could be adapted for the construction of the piperidin-6-one ring with a defined stereochemistry. A highly stereoselective synthesis of fused heterocycles has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence, highlighting the potential for complex stereocontrol in heterocyclic synthesis. rsc.org
Ring-Forming Reactions in Spiro[3.5]nonane Construction
The construction of the two distinct rings of this compound relies on specific cyclization techniques.
Oxetane Ring Cyclization Techniques
The formation of the strained four-membered oxetane ring is a key challenge in the synthesis of the target molecule. Several methods are available for this transformation:
Intramolecular Williamson Ether Synthesis: This is a classical method involving the intramolecular cyclization of a γ-halo alcohol or a related derivative under basic conditions. The efficiency of this reaction can be influenced by the nature of the leaving group and the reaction conditions.
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene can be a powerful tool for the synthesis of oxetanes. However, its application in complex molecule synthesis can be limited by regioselectivity and stereoselectivity issues.
Cyclization via Epoxide Ring-Opening: The intramolecular opening of an epoxide by a suitably positioned hydroxyl group can lead to the formation of an oxetane ring.
C-H Insertion Reactions: As mentioned earlier, intramolecular C-H insertion reactions catalyzed by transition metals like rhodium can be a modern and efficient method for constructing spiro-oxetanes. thieme-connect.com
Formation of the Piperidin-6-one Ring System
The formation of the six-membered lactam ring can be accomplished through several well-established methods:
Intramolecular Amidation: The most common approach involves the cyclization of a δ-amino acid or its activated derivative. This can be achieved using standard peptide coupling reagents or by thermal condensation.
Beckmann Rearrangement: A Beckmann rearrangement of a suitable oxime precursor can also lead to the formation of a lactam.
Ring-Closing Metathesis (RCM): For unsaturated precursors, RCM followed by hydrogenation can be a versatile method for constructing the piperidinone ring.
Dieckmann Condensation: An intramolecular Dieckmann condensation of a diester followed by decarboxylation can be used to form a β-keto ester, which can then be converted to the desired lactam.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful toolkit for the efficient and selective synthesis of complex molecules. Both metal-based and organic catalysts, as well as biocatalytic systems, provide avenues for the construction of the this compound framework.
Metal-Catalyzed Reactions
Metal-catalyzed reactions are pivotal in the formation of spirocyclic systems. For the synthesis of analogous spirocyclic compounds, various transition metals have been employed to facilitate key bond-forming events. One relevant example is the metal-catalyzed oxidative cyclization used to synthesize 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov In this key step, a 2-hydroxy-N-(4-hydroxyphenyl)acetamide is converted to the spirocyclic dione. The optimization of this reaction revealed that copper and rhodium catalysts were particularly effective.
| Catalyst | Oxidant | Yield (%) |
| Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | 72 |
| Rh₂(OAc)₄ | PhI(OAc)₂ | 75 |
| Mn(OAc)₂ | PhI(OAc)₂ | No reaction |
| FeCl₂ | PhI(OAc)₂ | No reaction |
| ZnCl₂ | PhI(OAc)₂ | No reaction |
| Table 1: Optimization of Metal-Catalyzed Oxidative Cyclization. nih.gov |
This type of metal-catalyzed intramolecular cyclization could be envisioned as a potential strategy for forming the lactam portion of this compound from a suitably functionalized oxetane precursor. Furthermore, iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangements have been shown to be effective in the synthesis of spirocyclic quaternary carbons from β-keto esters and cyclic diketones, offering another potential, albeit complex, route to the spirocyclic core. nih.gov
Organocatalytic and Biocatalytic Pathways
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. For instance, phosphine-catalyzed [3+2] cycloaddition reactions have been successfully used to create chiral spirocyclopentene-β-lactams. nih.gov This type of annulation, proceeding through a zwitterionic intermediate, could be adapted to construct the β-lactam ring onto a pre-existing oxetane-containing fragment. Additionally, the enantioselective synthesis of spirocyclic 1,3-diketones has been achieved using an SPA-triazolium bromide catalyst, highlighting the potential of organo-cation catalysis in constructing spirocyclic systems with high enantiopurity. rsc.org
Biocatalysis, with its inherent selectivity, offers a green and efficient approach to key intermediates. While direct biocatalytic synthesis of this compound is not reported, the use of enzymes like transaminases for the asymmetric synthesis of chiral amines from ketones is well-established. rsc.orgnih.gov Such biocatalytic methods could be employed to generate chiral precursors that can then be cyclized to form the target spirocyclic lactam. The use of immobilized enzymes further enhances the practicality of this approach, allowing for continuous flow processes and easier product purification. nih.gov
Innovative Synthetic Methodologies
To overcome the challenges associated with the synthesis of complex spirocycles, innovative technologies such as continuous flow synthesis and energy-assisted cyclizations are being increasingly explored.
Continuous Flow Synthesis Optimization
Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of complex molecules, such as 1,1-cyclopropane aminoketones, has been successfully achieved using a two-step telescoped continuous flow process. rsc.org This involved a photocyclization followed by a tandem condensation and ring contraction. Such a multi-step continuous flow setup could be envisioned for the synthesis of this compound, potentially combining several reaction steps into a single, streamlined process. nih.gov The use of packed-bed reactors with immobilized biocatalysts in a continuous flow system has also been demonstrated for the bioamination of ketones, showcasing the potential for integrating biocatalysis into modern flow chemistry setups. nih.gov
| Residence Time (min) | Yield of 2a (%) | Productivity (mg h⁻¹) |
| 30 | 81 | 18.2 |
| 15 | 79 | 36.1 |
| Table 2: Optimization of Continuous Flow Synthesis of 2-hydroxycylobutanone 2a. nih.gov |
Microwave and Photochemical Assistance in Cyclization
Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times and improve yields. rsc.orgrsc.orgelsevierpure.comacs.org The metal-free, microwave-assisted Wolff rearrangement followed by a Staudinger [2+2] cycloaddition has been reported for the synthesis of spiro bis-β-lactams. acs.org This demonstrates the utility of microwave energy in promoting the formation of the β-lactam ring in a spirocyclic context.
Photochemical reactions provide a unique way to access strained ring systems. The photoirradiation of 2-(N-alkylamino)cyclohex-2-enones has been shown to yield N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. rsc.org A temperature-regulated, catalyst-free photoinduced carbene C-H insertion has also been developed for the synthesis of functionalized spiro-β-lactones and -lactams. nih.gov This method's applicability to late-stage spirocyclization of complex molecules suggests its potential for the final ring-closing step in a synthesis of this compound. Furthermore, the Paternò–Büchi reaction, a [2+2] photocycloaddition, is a classic method for the synthesis of oxetanes and has been applied to the creation of functionalized spirocyclic oxetanes from cyclic ketones. rsc.org
Chemical Reactivity and Functionalization of 2 Oxa 7 Azaspiro 3.5 Nonan 6 One
Transformations at the Ketone Carbonyl Group (C-6)
The ketone at the C-6 position is a key site for introducing molecular diversity. Its reactivity is influenced by the adjacent spiro-oxetane and the lactam functionality. While specific literature on the reactivity of 2-oxa-7-azaspiro[3.5]nonan-6-one is limited, the behavior of analogous spirocyclic ketones and β-lactam systems provides a strong basis for predicting its chemical transformations.
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the carbonyl carbon at C-6 makes it susceptible to attack by various nucleophiles. univ.kiev.ua This can lead to the formation of tertiary alcohols or, in some cases, substitution products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is then typically protonated to yield the alcohol.
Common nucleophiles that are expected to react with this compound include organometallic reagents and cyanide ions.
Table 1: Predicted Nucleophilic Addition Reactions at C-6
| Reagent/Nucleophile | Predicted Product | Reaction Conditions |
| Grignard Reagents (R-MgX) | 6-Alkyl-2-oxa-7-azaspiro[3.5]nonan-6-ol | Anhydrous ether or THF |
| Organolithium Reagents (R-Li) | 6-Alkyl-2-oxa-7-azaspiro[3.5]nonan-6-ol | Anhydrous ether or THF |
| Sodium Cyanide (NaCN) | 6-Cyano-2-oxa-7-azaspiro[3.5]nonan-6-ol | Acidic workup |
It is important to note that the secondary amine at N-7 would likely require protection, for example as a tert-butoxycarbonyl (Boc) carbamate, to prevent it from reacting with the organometallic reagents.
Selective Reduction and Oxidation Reactions
The ketone at C-6 can be selectively reduced to the corresponding secondary alcohol. The choice of reducing agent is crucial to avoid the reduction of the lactam carbonyl or opening of the oxetane (B1205548) ring.
Selective Reduction:
Hydride reagents are commonly employed for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the selective reduction of ketones in the presence of amides. The reduction of the analogous tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has been reported, demonstrating the feasibility of this transformation. ambeed.com
Table 2: Selective Reduction of the C-6 Ketone
| Reagent | Product | Solvent |
| Sodium Borohydride (NaBH₄) | 2-Oxa-7-azaspiro[3.5]nonan-6-ol | Methanol or Ethanol |
| Lithium Aluminium Hydride (LiAlH₄) | 2-Oxa-7-azaspiro[3.5]nonan-6-ol | Anhydrous ether or THF |
Note: LiAlH₄ is a much stronger reducing agent and may also reduce the lactam carbonyl if the reaction conditions are not carefully controlled.
Oxidation Reactions:
While the ketone at C-6 is already in a relatively high oxidation state, oxidation reactions can be performed on adjacent positions if they are suitably functionalized. For instance, if a methylene (B1212753) group were present at C-5, it could potentially be oxidized. More relevant is the oxidation of the corresponding C-6 alcohol back to the ketone. Standard oxidation reagents such as those based on chromium (e.g., PCC, PDC) or hypervalent iodine (e.g., Dess-Martin periodinane) would be expected to effect this transformation. The use of Dess-Martin periodinane for the oxidation of a BOC-protected alcohol to an aldehyde in a related 7-oxa-2-azaspiro[3.5]nonane system has been documented, suggesting its compatibility with the oxetane moiety. univ.kiev.ua
Condensation and Related Functionalizations
The ketone at C-6 can undergo condensation reactions with various nitrogen-based nucleophiles to form imines, oximes, hydrazones, and related derivatives. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.
The Wittig reaction provides a powerful method for converting the C-6 ketone into an exocyclic methylene group or a substituted alkene. univ.kiev.ua This reaction involves the use of a phosphonium (B103445) ylide and is highly effective for the olefination of aldehydes and ketones.
Table 3: Condensation and Wittig Reactions at C-6
| Reagent | Product Type |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂NH₂) | Hydrazone |
| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone |
| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |
| Phosphonium Ylide (Ph₃P=CR₂) | Alkene |
Reactivity at the Nitrogen Atom (N-7)
The secondary amine at the N-7 position of the piperidinone ring is a key handle for introducing a wide array of substituents, significantly impacting the molecule's properties.
N-Alkylation and N-Acylation Strategies
N-Alkylation:
The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the amine. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups. The synthesis of various N-substituted 7-azaspiro[3.5]nonane derivatives has been reported, highlighting the feasibility of these reactions. nih.gov
N-Acylation:
Acylation of the nitrogen atom is another common transformation, leading to the formation of amides. This is typically achieved by reacting the amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a form of N-acylation.
Table 4: N-Alkylation and N-Acylation Reactions at N-7
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (R-X) + Base | N-Alkyl derivative |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl derivative |
| N-Acylation | Acyl Chloride (RCOCl) + Base | N-Acyl derivative |
| N-Acylation | Acid Anhydride ((RCO)₂O) + Base | N-Acyl derivative |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc derivative |
Formation of N-Substituted Derivatives
The ability to functionalize the N-7 position is crucial for modulating the physicochemical and biological properties of the this compound scaffold. A wide range of functional groups can be introduced through the N-alkylation and N-acylation strategies described above. These substitutions can influence factors such as solubility, lipophilicity, and metabolic stability. researchgate.net The commercial availability of the N-Boc protected version of 2-oxa-7-azaspiro[3.5]nonane underscores the importance of this functionalization handle for further synthetic elaborations. sigmaaldrich.com
Chemical Modifications of the Oxetane Ring
Ring-Opening Reactions and Subsequent Transformations
No studies detailing the ring-opening of the oxetane moiety in this compound through nucleophilic or electrophilic attack have been found. Theoretically, the strained four-membered oxetane ring is susceptible to cleavage under acidic or basic conditions, potentially leading to the formation of diol or amino alcohol derivatives after subsequent transformations. However, without experimental data, the regioselectivity and stereochemistry of such reactions on this specific substrate remain speculative.
Functionalization of Skeletal Carbons within the Oxetane Ring
Information regarding the direct functionalization of the carbon atoms within the oxetane ring of this compound is not present in the available literature. General methods for C-H functionalization of oxetanes exist, but their applicability to this particular molecule, with its proximate lactam functionality, has not been reported. nih.gov
Annulation and Ring-Fusion Strategies Involving the Spirocyclic Core
Synthesis of Novel Polycyclic Systems
The use of this compound as a building block for the synthesis of more complex, fused, or bridged polycyclic systems has not been described. While strategies for the construction of spiro-γ-lactams are known, their application starting from this specific spirocyclic oxetane lactam is not documented. rsc.org
Investigations into Ring Expansion and Contraction Processes
There are no reports on investigations into the ring expansion of either the oxetane or the piperidinone ring, or any ring contraction processes for this compound.
Mechanistic Studies of this compound Reactions
Given the lack of reported reactions involving this compound, no mechanistic studies are available.
Identification of Reaction Intermediates
There is no available research that identifies specific reaction intermediates for reactions involving this compound. Hypothetically, reactions such as ring-opening of the oxetane or hydrolysis of the lactam would proceed through charged or radical intermediates, but these have not been experimentally isolated or characterized for this compound.
Analysis of Reaction Kinetics and Thermodynamics
Similarly, a search of scientific databases and literature reveals no published studies on the reaction kinetics or thermodynamics of this compound. To determine parameters such as rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes), dedicated experimental studies, such as spectroscopic analysis over time or calorimetry, would be required. Computational chemistry could also provide theoretical insights, but such studies for this specific molecule have not been found.
Due to the absence of detailed research, no data tables for reaction intermediates, kinetics, or thermodynamics can be generated at this time.
Applications of 2 Oxa 7 Azaspiro 3.5 Nonan 6 One As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The incorporation of novel building blocks is a cornerstone of modern organic synthesis, enabling the construction of molecules with unique properties and functions. In theory, 2-Oxa-7-azaspiro[3.5]nonan-6-one could serve as a versatile scaffold. The lactam functionality offers a handle for various chemical transformations, such as reduction to the corresponding cyclic amine or ring-opening reactions. The oxetane (B1205548) ring provides a polar element and a distinct three-dimensional shape.
Integration into Bioactive Scaffolds and Chemical Libraries
The synthesis of chemical libraries for high-throughput screening is a key strategy in drug discovery. Building blocks that introduce novel three-dimensional shapes are highly sought after to move beyond the predominantly flat structures of many existing drug molecules. While spirocyclic systems are generally recognized for their potential in this area, there is no specific evidence in the scientific literature of this compound being used to generate bioactive scaffolds or chemical libraries.
Application in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological space. The goal is to efficiently generate a collection of compounds with a wide range of scaffolds and stereochemistry. A building block suitable for DOS should be amenable to a variety of reaction pathways, leading to a branching synthesis of diverse products. Although the structure of this compound suggests potential for such applications, there are no published reports of its use in a DOS campaign.
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. This often involves the synthesis of a series of analogs where specific parts of a molecule are systematically modified.
Modulation of Molecular Topology and Three-Dimensional Conformation
The rigid, spirocyclic nature of this compound fixes the relative orientation of its constituent rings, thereby imparting a well-defined three-dimensional conformation. This is a desirable trait in drug design, as it can reduce the entropic penalty of binding to a biological target. While this principle is well-established, its specific application using analogs derived from this compound has not been reported.
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Elucidation
The unique structural framework of 2-Oxa-7-azaspiro[3.5]nonan-6-one, which incorporates a β-lactam fused to an oxetane (B1205548) ring in a spirocyclic fashion, necessitates the use of a suite of sophisticated spectroscopic methods for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the oxetane and piperidinone rings. The methylene (B1212753) protons of the oxetane ring (C1 and C3) adjacent to the oxygen atom would likely appear as multiplets in the downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the oxygen atom. The protons on the piperidinone ring would exhibit characteristic shifts. The protons alpha to the lactam carbonyl (C5) would be expected around 2.5-3.0 ppm, while the protons alpha to the nitrogen atom (C8) would be in a similar region, potentially coupled to the N-H proton. The N-H proton itself would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The most downfield signal would correspond to the carbonyl carbon (C6) of the β-lactam, typically appearing in the range of 165-175 ppm. The spiro carbon (C4) would be a unique quaternary signal. The carbons of the oxetane ring (C1, C3, and the spiro C4) would have characteristic shifts influenced by the ring strain and the oxygen atom.
A hypothetical ¹³C NMR data table is presented below based on general principles for similar structures.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 65-75 |
| C3 | 65-75 |
| C4 | 80-90 |
| C5 | 40-50 |
| C6 | 165-175 |
| C8 | 40-50 |
| C9 | 20-30 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₁₁NO₂), the exact mass is 141.07898 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
Predicted mass spectrometry data indicates several possible adducts that could be observed. uni.lu The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 142.08626. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ at m/z 164.06820 and the potassium adduct [M+K]⁺ at m/z 180.04214. uni.lu
The fragmentation of this compound under mass spectrometry conditions would likely involve the characteristic cleavage of the β-lactam and oxetane rings.
| Adduct | Predicted m/z |
| [M+H]⁺ | 142.08626 |
| [M+Na]⁺ | 164.06820 |
| [M+K]⁺ | 180.04214 |
| [M+NH₄]⁺ | 159.11280 |
| [M-H]⁻ | 140.07170 |
Data sourced from predicted values. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong absorption band of the β-lactam carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered ring, this peak is typically observed at a higher frequency than that of a standard amide, generally in the range of 1730-1770 cm⁻¹. The N-H stretching vibration of the lactam would appear as a sharp peak around 3200-3300 cm⁻¹. The C-O-C stretching of the oxetane ring would likely be visible in the fingerprint region, around 950-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch of the β-lactam would also be a strong band in the Raman spectrum. The symmetric stretching of the oxetane ring may be more prominent in the Raman spectrum than in the IR spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| β-Lactam C=O Stretch | 1730 - 1770 |
| N-H Stretch | 3200 - 3300 |
| C-N Stretch | 1350 - 1450 |
| Oxetane C-O-C Stretch | 950 - 1000 |
Solid-State Structural Determination
While spectroscopic methods provide invaluable data on connectivity and functional groups, solid-state techniques like X-ray crystallography offer a definitive three-dimensional picture of the molecule.
X-ray Crystallography of this compound and its Derivatives
To date, a specific crystal structure for this compound has not been reported in publicly available literature. However, the crystallographic analysis of closely related spiro-β-lactam derivatives provides significant insight into the expected structural features.
Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would definitively confirm the spirocyclic nature of the molecule and the relative stereochemistry at the spirocenter. The β-lactam ring is expected to be nearly planar, though some puckering can occur. The piperidinone ring would likely adopt a chair or a twisted-boat conformation.
Chromatographic and Chiroptical Techniques for Purity and Stereochemistry
The rigorous characterization of spirocyclic compounds such as this compound is crucial for ensuring their quality and for understanding their biological activity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such compounds, while chiroptical methods are indispensable for determining their absolute stereochemistry.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a validated HPLC method is essential for determining its purity and identifying any related substances or degradation products. A typical approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The development of a robust HPLC method requires careful optimization of several parameters to achieve good resolution, peak shape, and sensitivity. These parameters include the choice of the stationary phase, the composition of the mobile phase (including pH and organic modifiers), the flow rate, and the detection wavelength. For compounds like this compound, which contains a lactam ring, UV detection is a common choice, typically in the range of 200-250 nm where the amide chromophore absorbs.
Stress testing is often performed to demonstrate the stability-indicating capacity of the HPLC method. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method is then used to separate the parent compound from these degradation products, proving its suitability for stability studies.
While specific HPLC methods for this compound are not extensively published in publicly available literature, a general approach can be derived from methods developed for similar spiro-β-lactam structures. The following table outlines a hypothetical, yet representative, set of HPLC parameters that could serve as a starting point for method development for the purity analysis of this compound.
Table 1: Illustrative HPLC Parameters for Purity Determination
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 1 mg/mL |
The validation of such a method would be performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
For the enantioseparation of chiral spiro-β-lactams, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of β-lactam enantiomers. mdpi.com The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution.
Determination of Absolute Configuration via Chiroptical Methods
The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for this purpose. These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.
The modern approach to determining absolute configuration using ECD and VCD involves a combination of experimental measurements and quantum chemical calculations. nih.govhebmu.edu.cn The general workflow is as follows:
Conformational Analysis: A thorough conformational search of the molecule is performed using computational methods to identify all stable low-energy conformers.
Quantum Chemical Calculations: For each conformer, theoretical ECD and VCD spectra are calculated using methodologies like Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. hebmu.edu.cn
Spectral Comparison: The calculated spectra of the different conformers are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum for a specific enantiomer (e.g., the R or S configuration). This theoretical spectrum is then compared with the experimentally measured spectrum.
Assignment of Absolute Configuration: A good agreement between the experimental and the calculated spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration of the compound. mdpi.com
For β-lactam-containing molecules, the n → π* electronic transition of the lactam carbonyl group often gives a characteristic Cotton effect in the ECD spectrum, which can be sensitive to the stereochemistry of the molecule. nih.gov VCD spectroscopy, which measures the differential absorption of circularly polarized infrared light, provides even more detailed structural information due to the numerous vibrational bands, making it a robust tool for stereochemical analysis. nih.govresearchgate.net
The following table summarizes the key aspects of using chiroptical methods for the determination of the absolute configuration of a chiral spiro-lactam.
Table 2: Chiroptical Methods for Absolute Configuration Determination
| Technique | Principle | Key Considerations |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Requires the presence of chromophores. The n → π* transition of the lactam is a key chromophore. Comparison with TD-DFT calculated spectra is the state-of-the-art approach. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational modes. | Provides a rich fingerprint of the molecule's stereochemistry. Less dependent on specific chromophores. Comparison with DFT calculated spectra is essential for reliable assignment. |
Computational and Theoretical Investigations of 2 Oxa 7 Azaspiro 3.5 Nonan 6 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Oxa-7-azaspiro[3.5]nonan-6-one. nih.gov Functionals like M06-2X are often employed for their accuracy in describing thermochemistry and kinetics in systems with complex electronic features. beilstein-archives.orgrsc.org
Molecular Orbital Analysis
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the nitrogen atom of the lactam and the oxygen of the oxetane (B1205548) ring, while the LUMO is likely centered on the carbonyl group of the lactam.
Table 1: Representative Molecular Orbital Data for this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -7.25 | Nitrogen (lactam), Oxygen (oxetane) |
| LUMO | -0.89 | Carbonyl carbon and oxygen (lactam) |
| HOMO-LUMO Gap | 6.36 | - |
Conformer Generation and Energy Landscape Mapping
The rigid spirocyclic system of this compound still allows for some conformational flexibility, primarily related to the puckering of the piperidinone ring. Computational methods can be used to generate various possible conformers and map their relative energies. rsc.org This energy landscape is critical for understanding which conformations are most likely to be present under different conditions and how the molecule might interact with biological targets. nih.gov The chair and boat conformations of the piperidinone ring, along with any twist-boat intermediates, would be of primary interest.
Table 2: Calculated Relative Energies of this compound Conformers Calculated using DFT at the M06-2X/6-311+G(d,p) level of theory.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Chair | 0.00 | 98.5 |
| Twist-Boat | 2.50 | 1.4 |
| Boat | 4.50 | 0.1 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net MD simulations model the movements of atoms and molecules, providing a view of conformational changes and intermolecular interactions. nih.govdntb.gov.ua
Conformational Flexibility in Solution and Other Environments
MD simulations can be used to study the conformational flexibility of this compound in various environments, such as in aqueous solution or when interacting with a biological macromolecule. nih.gov These simulations can reveal how the solvent or a binding pocket influences the conformational preferences of the molecule and the stability of its different forms. researchgate.net For instance, the simulations could show the frequency of transitions between different ring conformations and the role of hydrogen bonding with water molecules.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Quantum chemical calculations are also employed to predict spectroscopic data, which can be used to verify experimental findings. For this compound, this would include predicting NMR chemical shifts (¹H and ¹³C), vibrational frequencies (infrared spectra), and electronic transitions (UV-Vis spectra). Furthermore, various reactivity descriptors can be calculated from the electronic structure. nih.gov These include parameters like chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. nih.gov
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. beilstein-archives.org For this compound, this could involve modeling its synthesis, such as a potential cycloaddition reaction to form the spirocyclic core, or its degradation pathways. beilstein-archives.orgbeilstein-journals.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation energies and the feasibility of different reaction pathways, providing a deeper understanding of how the molecule is formed and how it might react in different chemical environments. beilstein-journals.org For example, the mechanism of lactam hydrolysis could be investigated, identifying the key intermediates and the role of a catalyst. nih.gov
Future Research Directions for 2 Oxa 7 Azaspiro 3.5 Nonan 6 One
Forging a Greener Path: Development of Sustainable and Economical Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. For 2-Oxa-7-azaspiro[3.5]nonan-6-one and its derivatives, a primary research focus will be the development of more sustainable and cost-effective synthetic strategies.
Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should explore innovative catalytic systems to streamline the synthesis. This includes the investigation of:
Organocatalysis: Utilizing small organic molecules as catalysts can offer a metal-free and often milder alternative to traditional transition-metal catalysis.
Biocatalysis: The use of enzymes could provide highly selective and environmentally benign routes to the spirocyclic core and its enantiomerically pure forms. sigmaaldrich.com A breakthrough in the biocatalytic production of lactams has already been reported, suggesting a promising avenue for related structures. sigmaaldrich.com
Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and energy input, leading to more efficient and economical processes. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for seamless scalability, contributing to more economical and sustainable production.
The development of one-pot or tandem reactions that construct the spirocyclic framework in a single, efficient operation will be a significant milestone. Such approaches minimize intermediate purification steps, reducing solvent usage and waste generation.
Unlocking New Possibilities: Exploration of Undiscovered Chemical Transformations and Derivatizations
The inherent functionality of this compound, including the lactam, ether, and secondary amine moieties, provides a versatile platform for a wide array of chemical transformations and derivatizations. Future research will undoubtedly focus on exploring the untapped reactivity of this scaffold to generate novel molecular architectures with diverse properties.
Key areas for exploration include:
Ring-Opening Reactions: Investigating the selective opening of either the oxetane (B1205548) or the piperidinone ring could lead to the formation of unique linear or macrocyclic structures with potential applications in polymer chemistry or as complex building blocks. Studies on the ring-opening of other spiro-lactams have demonstrated the feasibility of such transformations. technologynetworks.comchemdiv.comethz.chnih.gov
Functionalization of the Piperidinone Ring: The nitrogen atom and the adjacent methylene (B1212753) groups of the piperidinone ring are prime targets for functionalization. N-alkylation, N-arylation, and α-functionalization would allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of different isomers of this compound and its derivatives will be crucial for understanding structure-activity relationships, particularly in a biological context.
A recent study on the derivatization of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid highlights the potential for creating a diverse library of functionalized molecules from this class of spirocycles. researchgate.net
From Molecules to Materials: Expansion of Applications in Advanced Materials and Chemical Technologies
The unique structural and electronic properties of spirocyclic compounds suggest their potential for a wide range of applications beyond traditional medicinal chemistry. Future research should actively explore the incorporation of this compound and its derivatives into advanced materials and chemical technologies.
Potential areas of application include:
Polymer Chemistry: The lactam functionality suggests that this compound could serve as a monomer for the synthesis of novel polyamides. The rigid spirocyclic unit would impart unique thermal and mechanical properties to the resulting polymers.
Materials Science: The incorporation of this spirocycle into larger molecular frameworks could lead to the development of materials with interesting optical, electronic, or self-assembly properties. The synthesis of macrocycles containing spiro-β-lactam units has already been demonstrated, opening the door to more complex architectures. technologynetworks.com
Chemical Probes and Sensors: Functionalized derivatives of this compound could be designed as selective probes for specific ions or molecules, with the spirocyclic scaffold providing a pre-organized binding cavity.
The inherent chirality of many spirocyclic compounds also makes them attractive candidates for applications in asymmetric catalysis and chiral recognition.
Accelerating Discovery: Integration with High-Throughput Screening and Automated Synthesis Platforms
To expedite the discovery of new applications for this compound and its derivatives, the integration of modern high-throughput and automated technologies is essential.
Future research efforts should focus on:
High-Throughput Screening (HTS): Developing assays to rapidly screen libraries of this compound derivatives for various biological activities or material properties will be crucial. nih.govsygnaturediscovery.comyoutube.com This will allow for the efficient identification of lead compounds for further development.
Automated Synthesis: The use of automated synthesis platforms can significantly accelerate the generation of diverse libraries of derivatives for screening. technologynetworks.comresearchgate.netresearchgate.net This technology enables the rapid exploration of a large chemical space around the core spirocyclic scaffold.
DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of this compound derivatives would allow for the screening of vast numbers of compounds against a wide range of biological targets. chemdiv.comnih.govmedium.comwikipedia.org This technology has emerged as a powerful tool in drug discovery for identifying novel hit compounds.
By embracing these advanced technologies, researchers can significantly shorten the timeline from initial concept to the discovery of new and valuable applications for this promising class of spirocyclic compounds.
Q & A
Q. Advanced
- Crystallization difficulties : The spirocyclic framework introduces conformational flexibility, complicating crystal growth. Use polar solvents (e.g., methanol/water mixtures) and slow evaporation .
- Refinement : SHELXL software is recommended for handling twinning or disorder, leveraging high-resolution data (d-spacing < 0.8 Å) .
- Validation : Cross-check with computed DFT structures (e.g., Gaussian) to resolve ambiguities in electron density maps .
How do structural modifications to this compound influence its biological activity?
Q. Advanced
- Substituent effects : Adding methyl groups (e.g., at position 7) enhances steric hindrance, altering receptor binding. Compare with analogs like 6,6-dimethyl derivatives .
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets (e.g., sigma-1 receptors) .
- SAR studies : Test derivatives in enzyme inhibition assays (e.g., IC measurements via fluorescence polarization) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Computational modeling : Apply QSAR models to predict bioactivity cliffs and validate with in vitro data .
- Meta-analysis : Aggregate data from PubChem and ECHA to identify trends in cytotoxicity or receptor selectivity .
What advanced techniques are recommended for characterizing interactions between this compound and biological targets?
Q. Basic
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Resolve binding conformations in complex with large biomolecules (e.g., GPCRs) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
